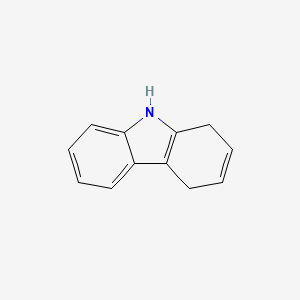

1H-Carbazole, 4,9-dihydro-

Description

Significance of the Carbazole (B46965) Core in Advanced Chemical Systems

The carbazole core is a privileged scaffold in the design of advanced chemical systems. Current time information in Bangalore, IN.acs.org Its rigid, planar, and electron-rich nature, arising from the fusion of two benzene (B151609) rings to a central nitrogen-containing pyrrole (B145914) ring, imparts favorable charge-transport and electronic properties. acs.orgthieme-connect.com These characteristics are highly desirable in materials science, particularly for the development of organic electronic devices. Carbazoles are known for their good hole-transporting ability, high thermal and morphological stability, and amenability to functionalization, making them key building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic applications. researchgate.net In medicinal chemistry, the carbazole framework is found in numerous naturally occurring alkaloids and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. mdpi.comnih.gov

Historical Context of Carbazole Research Evolution

The journey of carbazole research began with its discovery in coal tar in the 19th century. Current time information in Bangalore, IN. Since then, the development of synthetic methodologies to construct the carbazole skeleton has been a continuous area of investigation. Traditional methods for synthesizing carbazole derivatives often involve cyclization or ring-closure reactions. Current time information in Bangalore, IN. Over the years, modern synthetic strategies have emerged, including transition metal-catalyzed cross-coupling reactions and C-H activation, which offer greater efficiency and control over the final structure. acs.org The evolution of these synthetic tools has significantly expanded the library of accessible carbazole derivatives, paving the way for the exploration of their structure-property relationships and the discovery of new applications.

Scope and Research Focus on 1H-Carbazole, 4,9-dihydro- within the Carbazole Landscape

Within the vast family of carbazole compounds, partially saturated derivatives like 1H-Carbazole, 4,9-dihydro- represent a more specialized area of research. Unlike the fully aromatic carbazole, the presence of a non-aromatic, hydrogenated ring in 1H-Carbazole, 4,9-dihydro- alters its conformational flexibility and electronic properties. Research on this specific compound has been notably advanced by the development of selective synthetic methods.

A significant breakthrough in the synthesis of 1H-Carbazole, 4,9-dihydro- and its substituted analogs was reported by Alvarez, Sanz, and colleagues. acs.orgnih.gov Their work demonstrated a regioselective synthesis through a gold-catalyzed cycloisomerization of 3-allenylmethylindoles. acs.orgnih.gov This methodology provides an efficient route to these "elusive" dihydrocarbazoles, which were previously challenging to access selectively. acs.org The process involves a formal C2-H bond activation of the indole (B1671886) ring and its reaction with the tethered allene (B1206475) moiety. acs.orgnih.gov The regioselectivity of this cyclization is highly dependent on the substituents on the allene and the specific gold catalyst and solvent system employed, allowing for controlled access to different isomers. acs.org

| Synthetic Method | Catalyst/Reagents | Key Transformation | Reference |

| Gold-Catalyzed Cycloisomerization | Cationic Gold(I) Complex | Intramolecular reaction of 3-allenylmethylindoles | acs.orgnih.gov |

The chemical reactivity of 1H-Carbazole, 4,9-dihydro- is intrinsically linked to its partially saturated nature. It can be considered an intermediate in the synthesis of fully aromatic carbazoles. The dehydrogenation of related tetrahydrocarbazoles to carbazoles is a well-established transformation, often catalyzed by palladium on carbon (Pd/C) at elevated temperatures. thieme-connect.com This suggests that 1H-Carbazole, 4,9-dihydro- can be aromatized to the corresponding carbazole, highlighting its potential as a synthetic precursor.

Current Research Trajectories and Future Directions for 1H-Carbazole, 4,9-dihydro- Studies

Current and future research on 1H-Carbazole, 4,9-dihydro- and its derivatives is likely to proceed along several key trajectories. A primary focus will be the further exploration and application of the selective synthetic methodologies that have been developed. This includes expanding the substrate scope to create a wider variety of functionalized 4,9-dihydro-1H-carbazoles.

A significant area for future investigation is the biological activity of these compounds. While research on the parent compound is limited, derivatives of dihydro- and tetrahydrocarbazoles have shown promise in medicinal chemistry. For instance, certain dihydrocarbazole derivatives have been investigated for their antimicrobial properties. mdpi.comresearchgate.net The unique three-dimensional structure of the dihydrocarbazole scaffold may allow for novel interactions with biological targets compared to their planar, fully aromatic counterparts.

Structure

3D Structure

Properties

IUPAC Name |

4,9-dihydro-1H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-5,7,13H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSUDRFZRMPRDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2=C1C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487881 | |

| Record name | 1H-Carbazole, 4,9-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21865-49-6 | |

| Record name | 4,9-Dihydro-1H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21865-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Carbazole, 4,9-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Carbazole, 4,9 Dihydro and Its Derivatives

Classical Approaches to the Carbazole (B46965) Skeleton Relevant to 1H-Carbazole, 4,9-dihydro-

Traditional methods for carbazole synthesis, developed in the late 19th and early 20th centuries, laid the foundational groundwork for organic chemists. rsc.orgresearchgate.net These classical routes, though sometimes limited by harsh reaction conditions and modest yields, are still relevant and have been adapted for the synthesis of various carbazole derivatives, including the partially saturated 1H-Carbazole, 4,9-dihydro- system.

Graebe-Ullmann Condensation and its Variants

The Graebe-Ullmann synthesis is a classical method for forming the carbazole ring system. researchgate.netyoutube.com This reaction typically involves the thermal decomposition of a 1-phenyl-1,2,3-benzotriazole, which proceeds through a radical mechanism to yield a carbazole. youtube.com While the original procedure often requires high temperatures, modifications have been developed to improve yields and broaden the scope of the reaction. The mechanism is believed to involve a diradical intermediate. youtube.com

Clemo-Perkin Methodological Adaptations

The Clemo-Perkin synthesis is another established route to carbazole derivatives. researchgate.netresearchgate.net This method and its variations have been utilized to prepare N-vinyl derivatives of carbazoles and tetrahydrocarbazoles. nih.govscispace.com The approach often involves the reaction of a secondary amine with a suitable reagent under basic conditions. nih.gov For instance, N-vinyl-1,2,3,4-tetrahydrocarbazole has been synthesized and subsequently used as a monomer in polymerization reactions. nih.gov

Tauber Synthesis and Related Strategies

The Tauber carbazole synthesis, discovered in 1890, involves the acid-promoted, high-temperature conversion of 2,2'-diaminobiphenyls to carbazoles. researchgate.netchempedia.info Originally employing hydrochloric acid at high temperatures, later modifications by Leditschke introduced the use of concentrated phosphoric acid. researchgate.net This method has been applied to synthesize a variety of carbazole derivatives, including those with substituents at various positions. google.com The reaction's utility is often dependent on the availability of the starting 2,2'-diaminobiphenyls. chempedia.info More recent advancements have explored the use of solid superacids like Nafion-H to facilitate the cyclization under milder conditions. researchgate.net

Modern Catalytic Strategies for 1H-Carbazole, 4,9-dihydro- Construction

The advent of transition-metal catalysis has revolutionized the synthesis of carbazoles, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to classical methods. nih.govrsc.org These modern strategies often involve catalytic cyclizations and annulations, providing efficient pathways to the 1H-Carbazole, 4,9-dihydro- core.

Transition Metal-Catalyzed Cyclizations and Annulations

A variety of transition metals, including palladium, rhodium, and copper, have been employed to catalyze the formation of the carbazole skeleton. nih.govorganic-chemistry.org Palladium-catalyzed annulation of ketones with o-iodoaniline is a notable method for preparing 1,2,3,4-tetrahydrocarbazole (B147488). orgsyn.org This reaction demonstrates high regioselectivity and is applicable to a range of substituted anilines and cyclic ketones. orgsyn.org Rhodium catalysts have been used for the synthesis of carbazoles from biaryl azides. organic-chemistry.org Furthermore, electrochemical methods that obviate the need for transition-metal catalysts and chemical oxidizing reagents are emerging as a green strategy for preparing functionalized tetrahydrocarbazoles. rsc.org

Recent research has also focused on the development of catalytic asymmetric syntheses to produce optically active tetrahydrocarbazoles, which often exhibit significant biological activities. nih.govfigshare.com One such approach involves an enantioselective [3 + 3] annulation of 2-alkynylindoles with donor-acceptor cyclopropanes catalyzed by chiral Lewis acids, affording tetrahydrocarbazoles in high yields and enantioselectivities. nih.govfigshare.com

| Catalyst System | Reactants | Product | Yield (%) | Enantiomeric Excess (% ee) |

| Chiral Lewis Acid | 2-Alkynylindoles, Donor-Acceptor Cyclopropanes | Optically Active Tetrahydrocarbazoles | 63-87 | up to 94 |

| Chiral Phosphoric Acid | 3-Substituted Indole (B1671886) Substrates | Chiral Tetrahydrocarbazoles | up to >99 | - |

| Palladium Acetate/DABCO | Cyclohexanone (B45756), o-Iodoaniline | 1,2,3,4-Tetrahydrocarbazole | 65 | - |

Gold and Silver Catalysis in Carbazole Synthesis

Gold and silver catalysts have emerged as powerful tools for the synthesis of carbazole derivatives, including 4,9-dihydro-1H-carbazoles. acs.orgchim.it These catalysts, particularly cationic gold(I) complexes, are effective in activating alkynes and allenes towards nucleophilic attack by the indole ring. acs.orguzh.ch

A general and efficient synthesis of 4,9-dihydro-1H-carbazoles has been reported through the gold-catalyzed cycloisomerization of 3-allenylmethylindoles. acs.orgnih.govacs.org This process involves a formal C2-H bond activation of the indole unit. acs.orgacs.org The regioselectivity of the cyclization is influenced by the substituents on the allene (B1206475), the catalyst, and the solvent. acs.orgnih.gov Computational studies suggest that the mechanism proceeds via a 6-endo-trig cyclization followed by a counterion-assisted proton transfer. researchgate.net

Silver catalysis also provides a valuable alternative for the synthesis of tetrahydrocarbazoles. ucm.esrsc.org Supported silver nitrate (B79036) on silica (B1680970) gel has been used as a heterogeneous catalyst for the selective hydroarylation of indole-tethered allenes, leading to 1,2-disubstituted-4,9-dihydro-1H-carbazoles. ucm.es A silver-catalyzed cascade cyclization has also been developed for the one-step synthesis of 4-aminotetrahydrocarbazole. rsc.org The interplay between gold and silver catalysis can sometimes lead to a reversal in selectivity. ucm.esacs.org

| Catalyst | Starting Material | Product | Key Features |

| Cationic Gold(I) Complex | 3-Allenylmethylindoles | 4,9-dihydro-1H-carbazoles | Formal C2-H bond activation, regioselectivity influenced by substituents and conditions. acs.orgnih.gov |

| Gold(I) Chloride/Silver Triflate | Indoles, Allenes | Alkenylindole derivatives | Atom-economical synthesis. unimi.it |

| Silver Nitrate on Silica Gel | Indole-tethered allenes | 1,2-disubstituted-4,9-dihydro-1H-carbazoles | Heterogeneous catalysis with selectivity reversal compared to gold. ucm.es |

| Silver Triflate | - | 4-Aminotetrahydrocarbazole | One-step tandem cyclization. rsc.org |

| Gold(I) Catalyst | N-propargylanilines with a diyne moiety | Fused carbazoles | Cascade reaction with 100% atom economy. kyoto-u.ac.jp |

| Gold(I) Catalyst | Azide-diynes and arenes | Annulated [c]carbazoles | Cascade reaction forming multiple C-C and C-N bonds. rsc.orgnih.gov |

C-H Activation Methodologies for Carbazole Nuclei

Direct C-H activation has become a powerful and atom-economical strategy for synthesizing and functionalizing heterocyclic compounds, including carbazoles. researchgate.net This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Both intramolecular and intermolecular C-H activation routes have been successfully developed for the construction of the carbazole framework. rsc.org

Intramolecular C-H activation is a highly effective method for forming the carbazole ring system, typically involving the cyclization of 2-aminobiphenyls or their N-protected derivatives. acs.org Palladium catalysis is frequently employed for these transformations. nih.gov For instance, the intramolecular oxidative C-H amination of N-protected 2-aminobiphenyls can be achieved using a Pd(OAc)₂ catalyst with an oxidant like O₂ or Cu(OAc)₂. nih.govrsc.org The reaction proceeds via the selective functionalization of an aromatic C-H bond and the formation of a new C-N bond, providing direct access to the carbazole core. rsc.org This method tolerates a wide variety of functional groups on the aromatic rings. nih.govacs.org

Copper-catalyzed systems have also been developed for the intramolecular C-H amination of 2-aminobiphenyls. acs.org The use of a picolinamide (B142947) directing group on the nitrogen atom facilitates the copper-catalyzed C-H/N-H coupling, which proceeds smoothly under palladium-free conditions. acs.org A key advantage of this method is the spontaneous removal of the directing group after the cyclization event. acs.org

Intermolecular C-H activation strategies offer pathways to functionalize pre-existing carbazole nuclei or to construct them from simpler aromatic precursors. One such approach involves the oxidative C-H bond activation of naphthylamine derivatives to build highly fused, π-extended carbazole skeletons. rsc.org This method provides a pre-activation-free route to complex polyaromatic heterocyclic systems that are valuable in materials science. rsc.org

Another intermolecular strategy is the rhodium-catalyzed insertion of diazo compounds into the C-H bonds of a carbazole. chim.it For example, an Ir(III)-catalyst has been shown to facilitate the pyrimidine-directed intermolecular insertion into the C1-H bond of a carbazole with a diazo compound, affording the C1-functionalized product. chim.it This highlights the potential for late-stage functionalization of the carbazole core with high regioselectivity. chim.it

Lewis Acid-Mediated Reactions for Carbazole Frameworks

Lewis acid catalysis provides a complementary set of tools for the synthesis of carbazole frameworks, often promoting cascade or domino reactions that rapidly build molecular complexity. rsc.orgnih.gov These reactions can involve Friedel-Crafts-type alkylations, electrocyclizations, and intramolecular cyclizations. nih.govresearchgate.net

A common strategy involves the Lewis acid-mediated reaction of bromomethylindoles with arenes or heteroarenes. thieme-connect.com Strong Lewis acids like FeCl₃ or SnCl₄ can catalyze a domino reaction sequence involving an initial intermolecular Friedel-Crafts alkylation of the arene with the bromomethylindole, followed by a second, intramolecular Friedel-Crafts alkylation to close the six-membered ring and form the annulated carbazole structure. rsc.orgthieme-connect.com

Similarly, Lewis acids can enable the synthesis of substituted carbazoles from acetoxymethyl- or hydroxymethylindoles. rsc.org These reactions proceed through various pathways, including cycloadditions, C-N bond formations, and aromatizations, to yield highly functionalized carbazole products in one-pot procedures. rsc.orgnih.gov The development of Lewis acid-catalyzed intramolecular ring-opening benzannulations of 5-(indolyl)-2,3-dihydrofuran acetals has also been described, affording 1-hydroxycarbazoles in high yields. researchgate.net These diverse Lewis acid-mediated methods are valuable for accessing a wide range of electron-rich and electron-poor carbazole derivatives. rsc.org

Organometallic Reagent Chemistry in Carbazole Synthesis

The use of organometallic reagents, particularly those involving palladium and gold, has become a cornerstone in the synthesis of carbazole derivatives. researchgate.netacs.org These methods often proceed under mild conditions and offer a high degree of control over the reaction's outcome.

Palladium-catalyzed reactions have been effectively used to construct the carbazole framework. For instance, a Pd(II)-catalyzed C-H bond amination has been reported to form carbazoles under exceptionally mild conditions, showcasing the potential for creating complex molecular architectures. acs.org Mechanistic studies suggest that these transformations can proceed through a Pd(II)/Pd(IV) catalytic cycle. acs.org Another palladium-catalyzed approach involves the reductive N-heteroannulation of 2-nitrostyrenes, which has proven useful for synthesizing various indole products, including precursors to carbazoles. wvu.edu

Gold catalysts, particularly cationic gold(I) complexes, are highly effective in promoting the cyclization of allene-containing substrates to form carbazoles. chim.itnih.gov These reactions often involve the activation of the allene by the gold catalyst, followed by a nucleophilic attack from the indole ring. chim.itnih.gov The versatility of gold catalysis is demonstrated in its ability to facilitate various cyclization cascades, leading to diverse carbazole structures. researchgate.netunimi.it For example, gold-catalyzed cyclization of indole-tethered allenols exclusively yields the carbazole structure through a carbocyclization process. chim.it

Table 1: Examples of Organometallic Reagents in Carbazole Synthesis

| Catalyst/Reagent | Substrate Type | Product | Key Features |

| Pd(II) catalyst | Biphenylamines | Carbazoles | Mild reaction conditions, proceeds via C-H amination. acs.org |

| Pd(dba)2 / dppp (B1165662) / Phen | 2-(2-nitrophenyl)-2-cyclohexen-1-one | 1,2-dihydro-4(3H)-carbazolone | Reductive cyclization. wvu.edu |

| Cationic Au(I) complex | 3-allenylmethylindoles | 4,9-dihydro-1H-carbazoles | Formal C2-H bond activation of the indole. nih.gov |

| Gold catalyst | Indole-tethered allenols | Carbazoles | Selective carbocyclization. chim.it |

Allene-Based Methodologies for 1H-Carbazole, 4,9-dihydro-

Allenes have emerged as powerful and versatile building blocks in the synthesis of carbazole frameworks. chim.it The electrophilic nature of the allene moiety, when activated by a metal catalyst, facilitates nucleophilic attack by the indole ring, providing multiple pathways to construct the carbazole skeleton. chim.it

A prominent strategy involves the intramolecular cycloisomerization of allenes tethered to an indole ring. chim.it Gold-catalyzed cycloisomerization of 3-allenylmethylindoles provides an efficient route to 4,9-dihydro-1H-carbazoles. nih.gov This process involves a formal activation of the indole's C2-H bond, which then reacts with the allene. nih.gov The regioselectivity of this cyclization is significantly influenced by the substituents on the allene, as well as the choice of catalyst and solvent. researchgate.netnih.gov Research has indicated that a multipathway mechanism may be at play, contributing to the observed outcomes. nih.govcore.ac.uk

Gold and platinum catalysts have been shown to be effective in the cyclization of indole-tethered allenols. chim.it Gold catalysis typically leads to carbazoles via carbocyclization, while platinum catalysis can proceed through a platinum carbene intermediate, allowing for the synthesis of highly substituted carbazoles. chim.it

Intermolecular reactions between allenes and indoles offer another versatile approach to carbazole synthesis. chim.it Formal [4+2] cycloadditions between vinyl indoles and N-allenamides, catalyzed by gold, have been successfully employed to produce tetrahydrocarbazoles. unimi.itresearchgate.net The selection of the substituent on the indole's nitrogen and the reaction conditions can control the selective formation of isomeric products. unimi.it Interestingly, under certain conditions, multicomponent reactions involving two allene molecules can occur, leading to densely functionalized carbazole derivatives. unimi.it

Phosphine (B1218219) catalysis can also be used to activate allenes for reaction with indoles. Nucleophilic attack of the phosphine on the central carbon of the allene, followed by addition of the indole, generates an intermediate that undergoes cyclization. uea.ac.uk

The mechanisms of allene-based carbazole syntheses are often complex and can involve various intermediates. In gold-catalyzed reactions of indole-tethered allenes, the initial step is the activation of the allene by the gold catalyst. chim.it This is followed by a nucleophilic attack from either the C2 or C3 position of the indole. The regioselectivity of this attack is a critical factor determining the final product. nih.govuea.ac.uk

In the case of 3-allenylmethylindoles, the reaction is proposed to proceed through the formation of a spirocyclic intermediate resulting from the attack of the indole C3 position on the proximal allenic carbon. chim.it Subsequent rearrangement through a C-C bond shift leads to the final dihydrocarbazole product. chim.it The existence of these spiro intermediates is supported by trapping experiments. chim.it

For platinum-catalyzed reactions of indolylallenols, a platinum carbene intermediate is proposed. chim.it A 1,2-aryl or alkyl shift from this intermediate, followed by dehydrogenation, leads to the formation of fully aromatic carbazoles. chim.it

Table 2: Allene-Based Methodologies for Carbazole Synthesis

| Methodology | Catalyst | Substrates | Product |

| Intramolecular Cycloisomerization | Cationic Gold(I) | 3-Allenylmethylindoles | 4,9-dihydro-1H-carbazoles nih.gov |

| Intramolecular Cycloisomerization | Platinum(II) chloride | 1-(Indol-2-yl)-2,3-allenols | Polysubstituted carbazoles researchgate.net |

| Intermolecular [4+2] Cycloaddition | Gold catalyst | 2-Vinyl indoles and N-allenamides | Tetrahydrocarbazoles unimi.it |

| Intermolecular Cycloaddition | Phosphine | Indoles and electron-deficient allenes | Functionalized indoles uea.ac.uk |

Chemo-Enzymatic and Biocatalytic Routes to Carbazole Architectures

In line with the principles of green chemistry, chemo-enzymatic and biocatalytic methods are gaining attention for the synthesis of carbazole derivatives. mdpi.com These approaches utilize enzymes as catalysts, often operating in aqueous media at ambient temperatures. mdpi.com

A chemo-enzymatic strategy has been developed using a three-enzyme system to produce carbazoles with various acyl substituents. mdpi.comresearchgate.net This system, derived from the biosynthetic pathway of the carbazole alkaloid neocarazostatin A, utilizes the enzymes NzsH, NzsJ, and NzsI. mdpi.comresearchgate.net By using synthetic acyl-thioester analogues (acyl-SNACs) along with indole-3-pyruvate and pyruvate (B1213749), this system can generate a range of acyl-carbazoles. mdpi.comresearchgate.net The system has been further expanded to a five-enzyme cascade by including a tryptophan synthase variant and an L-amino acid oxidase, allowing for the use of modified indole starting materials. mdpi.comresearchgate.net

Laccases, a class of multi-copper oxidases, have also been employed as biocatalysts for synthesizing carbazole frameworks. mdpi.comunl.pt For instance, the bacterial CotA laccase can mediate the oxidative coupling of aromatic amines to form phenazines and has been used in an enzymatic route for carbazole synthesis. mdpi.com

Table 3: Chemo-Enzymatic Synthesis of Acyl-Carbazoles

| Enzyme System | Starting Materials | Product | Key Feature |

| NzsH, NzsJ, NzsI | Acyl-SNACs, Indole-3-pyruvate, Pyruvate | Acyl-carbazoles | Biotransformation system with considerable substrate flexibility for the acyl donor. mdpi.comresearchgate.net |

| PfTrpB, LAAO, NzsH, NzsJ, NzsI | Indoles, Acyl-SNACs, Pyruvate | Modified Acyl-carbazoles | Five-enzyme cascade allowing for modifications in the indole ring system. mdpi.comresearchgate.net |

Cascade and Domino Reactions in 1H-Carbazole, 4,9-dihydro- Synthesis

Cascade and domino reactions offer an efficient and atom-economical approach to complex molecules like carbazoles by combining multiple transformations in a single pot without isolating intermediates. rsc.orgresearchgate.net

Lewis acid-catalyzed cascade reactions are a powerful tool for constructing functionalized carbazoles. rsc.org For example, SnCl₄ can induce a cascade reaction of 2-pivaloyloxymethyl indoles with various arenes and heteroarenes to yield carbazole derivatives. rsc.org The proposed mechanism involves a domino carbocationic rearrangement. rsc.org Similarly, gold(III) chloride has been used to catalyze the synthesis of carbazoles through a tandem process. rsc.org

A divergent cascade reaction of donor-acceptor cyclopropanes with indole-2-carboxaldehydes provides access to both dihydrocarbazoles and fully aromatic carbazoles. acs.orgacs.org By tuning the reaction temperature, the outcome can be shifted from the dihydrocarbazole product to the carbazole, which is formed through thermal elimination of an aryl moiety. acs.orgacs.org The mechanism is believed to initiate with the alkylation of the indole at the C3 position by the activated cyclopropane, followed by an intramolecular Horner-Wadsworth-Emmons olefination. acs.orgacs.org

Gold-catalyzed tricyclization of N-propargylanilines bearing a conjugated diyne moiety represents another elegant cascade synthesis of fused carbazoles. acs.org This reaction proceeds through indole formation with a concurrent rearrangement of the N-propargyl group to an allene, followed by intramolecular nucleophilic addition and hydroalkenylation, all in a single, atom-economical step. acs.org

Table 4: Cascade Reactions for Carbazole Synthesis

| Reaction Type | Catalyst/Reagent | Substrates | Product |

| Divergent Cascade | Sc(OTf)₃, Cs₂CO₃ | Indole-2-carboxaldehydes, Donor-acceptor cyclopropanes | Dihydrocarbazoles or Carbazoles acs.orgacs.org |

| Lewis Acid-Catalyzed Cascade | SnCl₄ | 2-Pivaloyloxymethyl indoles, Arenes | Fused Carbazoles rsc.org |

| Gold-Catalyzed Tricyclization | Gold(I) catalyst | N-propargylanilines with conjugated diynes | Fused Carbazoles acs.org |

| Domino Relay Metathesis | Grubbs' Catalyst | Triallyl indole precursors | Carbazole derivatives researchgate.net |

Green Chemistry Principles in Carbazole Synthesis Development

The development of synthetic methodologies for carbazoles, including 4,9-dihydro-1H-carbazole, has increasingly focused on the incorporation of green chemistry principles. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgcore.ac.uk Key areas of progress include the use of efficient catalysts, environmentally benign solvents, atom-economical reaction designs, and energy-efficient processes.

The application of green chemistry is critical for making the synthesis of valuable carbazole scaffolds more sustainable. colab.ws Strategies often involve metal-catalyzed C-H activation, cycloadditions, and multicomponent reactions that offer high yields and selectivity under milder conditions. rsc.orgnih.gov The use of visible-light-induced photocatalysis, for instance with catalysts like 4CzIPN, further represents a move towards cleaner and more effective chemical manufacturing. bohrium.com

Catalysis as a Pillar of Green Synthesis

Catalytic reactions are preferred over stoichiometric ones as they minimize waste by being used in small amounts and allowing for recycling. acs.org In carbazole synthesis, a variety of catalytic systems have been developed to enhance efficiency and reduce environmental impact.

Lewis Acid Catalysis : Lewis acids like Scandium(III) triflate (Sc(OTf)₃), Bismuth(III) triflate (Bi(OTf)₃), and Boron trifluoride etherate (BF₃·OEt₂) have been employed to catalyze the formation of carbazole analogues under mild conditions. rsc.org For example, a green synthetic method for producing carbazole derivatives involves a Sc(OTf)₃-catalyzed annulation reaction in the bio-based solvent glycerol; a key advantage is that both the solvent and catalyst can be recovered and reused. rsc.orgrsc.org Similarly, iron-catalyzed domino reactions have been used to create substituted benzo[b]carbazole derivatives in good to high yields. rsc.org

Precious Metal Catalysis : Gold and palladium catalysts have proven effective in synthesizing carbazole derivatives through various cascade reactions. rsc.org A gold(I)-catalyzed process enables the cycloisomerization of 3-allenylmethylindoles to produce 4,9-dihydro-1H-carbazoles. nih.gov This method is notable for its regioselectivity, which can be controlled by the choice of catalyst and solvent. nih.gov Palladium/Copper co-catalyzed one-pot reactions of 2-allyl-3-iodo-1-tosyl-1H-indoles with terminal alkynes also provide an efficient route to carbazoles through a sequence of coupling, isomerization, and cyclization steps. acs.org

Phase Transfer Catalysis (PTC) : PTC has been applied to the alkylation of carbazole to synthesize compounds like 9-(2-ethylhexyl)carbazole. This method utilizes a supramolecular complex as a catalyst in a biphasic system of water and a bio-renewable solvent, 2-MeTHF. doi.org It allows for high yields under mild, room-temperature conditions and simplifies product purification, often avoiding column chromatography. doi.org

Table 1: Overview of Green Catalytic Systems in Carbazole Synthesis

| Catalyst System | Reaction Type | Key Green Features | Reference |

|---|---|---|---|

| Sc(OTf)₃ in Glycerol | [4+2] Annulation | Bio-based solvent, catalyst/solvent reusability. | rsc.orgrsc.org |

| Cationic Gold(I) Complex | Cycloisomerization | High regioselectivity for 4,9-dihydro-1H-carbazoles. | nih.gov |

| Pd(OAc)₂/bpy | Cascade Reaction | Atom-economical synthesis from indolyl-alcohols. | rsc.org |

| Na+[18C6] Crown Ether | Phase Transfer Catalysis | Use of bio-renewable solvent (2-MeTHF), mild conditions, chromatography-free purification. | doi.org |

| Pd/Cu Co-catalyst | Cross-Coupling/Isomerization | One-pot synthesis, high efficiency. | acs.org |

Advancements in Solvent Selection

Traditional organic synthesis often relies on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives.

Bio-renewable Solvents : Glycerol, a byproduct of biodiesel production, has been used as a green, recoverable solvent for the synthesis of carbazoles from lignin (B12514952) model compounds. rsc.org Another example is 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-renewable solvent, which has been successfully used in the phase-transfer-catalyzed synthesis of 9-(2-ethylhexyl)carbazole, replacing more hazardous conventional solvents. doi.org

Ionic Liquids : Imidazolium-based ionic liquids have been explored as recoverable and selective green catalytic solvent systems. nih.gov The use of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) has been shown to catalyze the synthesis of 2,3,4,9-tetrahydro-1H-carbazoles. researchgate.net

Water : Water is an ideal green solvent due to its non-toxicity, availability, and safety. The synthesis of pyranopyrazole scaffolds using the carbazole-based photocatalyst 4CzIPN has been successfully performed in water, highlighting its potential for broader use in heterocyclic synthesis. bohrium.com

Deep Eutectic Solvents (DES) : Acidic deep eutectic solvents are being investigated as green alternatives for the separation and purification of carbazole from crude mixtures, which could reduce the reliance on traditional, more volatile solvents. scilit.com

Atom Economy and Waste Minimization

Maximizing the incorporation of all reactant materials into the final product is a core principle of green chemistry, known as atom economy. acs.org

One-Pot and Tandem Reactions : Syntheses that combine multiple steps into a single operation, known as one-pot or tandem reactions, are inherently greener as they reduce solvent usage, energy consumption, and waste from purification steps. acs.org A one-pot, metal-free synthesis of carbazoles from cyclohexanones and aryl hydrazine (B178648) chlorides exemplifies this approach. rsc.org Similarly, a [3+1+2] cyclization protocol allows for the synthesis of functionalized carbazoles from lignin-derived compounds in a one-pot, two-step method. rsc.org

Multicomponent Reactions (MCRs) : MCRs are highly atom-economical as they combine three or more reactants in a single step to form a complex product. The Bi(OTf)₃-catalyzed three-component coupling of indoles and aryl ketones is a potential pathway for creating diverse carbazole libraries. rsc.org

Energy Efficiency

Reducing energy consumption is another key aspect of green chemistry. acs.org This can be achieved by conducting reactions at ambient temperature and pressure or by using alternative energy sources.

Microwave-Assisted Synthesis : Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating. bohrium.com This technique has been applied to the synthesis of pyridocarbazoles, reducing reaction times and increasing yields. bohrium.com

Room Temperature Reactions : The development of highly active catalysts has enabled many carbazole syntheses to be performed at room temperature. rsc.orgdoi.org For example, AuCl₃-catalyzed cyclization of 1-(indol-2-yl)-3-alkyn-1-ols proceeds efficiently at room temperature. rsc.org This minimizes the energy required for heating and cooling, making the processes more economical and environmentally friendly.

Use of Renewable Feedstocks

Shifting from fossil-based starting materials to renewable resources is a fundamental goal of sustainable chemistry. Lignin, an abundant biopolymer, is a promising renewable source of aromatic compounds for chemical synthesis. rsc.org Researchers have developed efficient methods to convert lignin model compounds, such as α-hydroxyacetophenone, into indoles and carbazoles using Sc(OTf)₃ as a catalyst in glycerol. rsc.org This approach not only provides a value-added application for lignin but also expands the diversity of accessible carbazole derivatives. rsc.org

Reactivity and Derivatization of 1h Carbazole, 4,9 Dihydro

Electrophilic Aromatic Substitution Patterns in Dihydrocarbazole Systems

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. In dihydrocarbazole systems, the electron-donating nature of the nitrogen atom and the influence of the partially saturated ring direct the position of incoming electrophiles. The aromatic ring is regenerated from the cationic intermediate (a benzenium ion or σ-complex) by the loss of a proton from the sp3-hybridized carbon. libretexts.org

Research into the C-H functionalization of carbazoles has shown that the electronic properties of the molecule play a key role in determining the site of substitution. chim.it For the carbazole (B46965) nucleus, the nitrogen atom's lone pair increases electron density at the C3 and C6 positions, making them preferred sites for electrophilic attack. However, in the 4,9-dihydro-1H-carbazole system, the substitution pattern can be influenced by the non-aromatic portion of the molecule. While specific studies on the comprehensive EAS patterns of 4,9-dihydro-1H-carbazole are not extensively detailed in the provided context, the principles of EAS on related aromatic amines suggest that the positions ortho and para to the nitrogen atom (C1, C3, C6, and C8) are activated towards substitution. The precise regioselectivity will depend on the specific electrophile, reaction conditions, and the presence of any existing substituents on the ring. For instance, in Friedel-Crafts acylation of 9H-carbazole, the use of boron trichloride (B1173362) can direct substitution to the C1 position. mdpi.com

| Reaction | Reagents | Position of Substitution | Reference |

| Nitration | HNO₃/H₂SO₄ | C3, C6 (Predicted) | libretexts.org |

| Halogenation | Br₂/FeBr₃ | C3, C6 (Predicted) | libretexts.org |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C3, C6, C1 (Varies) | mdpi.com |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | C3, C6 (Predicted) | chim.it |

N-Functionalization Strategies for 1H-Carbazole, 4,9-dihydro-

The nitrogen atom (N-9) of the dihydrocarbazole scaffold is a key site for derivatization. N-functionalization can alter the electronic properties, solubility, and biological activity of the resulting compounds. Strategies typically involve the deprotonation of the N-H bond followed by reaction with an electrophile.

Common methods for N-functionalization include alkylation, arylation, and acylation. For example, in the synthesis of tetrahydrocarbazole-triazole derivatives, the nitrogen is first deprotonated with sodium hydride (NaH) in dimethylformamide (DMF), followed by the addition of propargyl bromide to introduce an alkyne functionality. mdpi.com This general strategy is applicable to the 4,9-dihydro-1H-carbazole core. Another approach involves reaction with various haloalkyl oxiranes and amines to introduce more complex side chains at the nitrogen position. researchgate.net

| Reagent System | Type of Functionalization | Resulting Group |

| NaH, Propargyl bromide in DMF | Alkylation | N-propargyl |

| NaH, Benzyl (B1604629) halide in DMF | Alkylation | N-benzyl |

| Acyl chloride, Pyridine | Acylation | N-acyl |

| Aryl halide, Pd or Cu catalyst | Arylation | N-aryl |

Functional Group Interconversions on the Carbazole Backbone

Functional group interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of organic synthesis. fiveable.mesolubilityofthings.comimperial.ac.uk These transformations are crucial for elaborating the structure of dihydrocarbazole analogs after the initial scaffold has been constructed.

Examples of FGI on related carbazole systems include the conversion of acetyl groups into imino derivatives through condensation with amino compounds like thiourea (B124793) or guanidine. mdpi.comresearchgate.net These imino groups can then be further cyclized to form new heterocyclic rings fused to the carbazole framework. mdpi.comresearchgate.net Other common FGIs that can be applied to the dihydrocarbazole backbone include the reduction of nitro groups to amines, the oxidation of alkyl groups to carboxylic acids, and the conversion of esters to amides. solubilityofthings.comvanderbilt.edu For instance, the reduction of an ester to an aldehyde can be achieved selectively using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. fiveable.me

| Starting Functional Group | Reagents | Resulting Functional Group |

| Acetyl (C=O) | H₂N-R | Imino (C=N-R) |

| Ester (COOR) | LiAlH₄ | Alcohol (CH₂OH) |

| Nitro (NO₂) | H₂, Pd/C | Amine (NH₂) |

| Carboxylic Acid (COOH) | SOCl₂, then R₂NH | Amide (CONR₂) |

| Alcohol (OH) | SOCl₂ | Alkyl Chloride (Cl) |

Development of Substituted 1H-Carbazole, 4,9-dihydro- Analogs

The synthesis of substituted 4,9-dihydro-1H-carbazole analogs is an active area of research, driven by the potential for these compounds to exhibit diverse biological activities. researchgate.net Various synthetic methodologies have been developed to construct the core dihydrocarbazole ring system with different substitution patterns.

One efficient approach involves a cascade reaction of indole (B1671886) carboxaldehydes and phosphonate-functionalized donor-acceptor cyclopropanes, which allows for the formation of functionalized dihydrocarbazoles in a formal (3 + 3) cycloaddition. researchgate.netacs.org This method provides access to analogs with substituents on both the aromatic and the non-aromatic portions of the molecule. Another strategy is the enantioselective tandem Friedel–Crafts alkylation/annulation of indoles with diazoacetoacetate enones, utilizing a dual-metallic catalyst system to produce dihydrocarbazoles with high enantiomeric excess. rsc.org Furthermore, domino reactions involving 3-nitroindoles and alkylidene azlactones have been developed to synthesize 4-hydroxycarbazole (B19958) derivatives, which can likely be adapted for dihydrocarbazole synthesis. nih.gov

| Synthetic Method | Key Reactants | Catalyst/Conditions | Type of Analog |

| Cascade Cycloaddition | Indolecarboxaldehydes, Donor-acceptor cyclopropanes | Lewis Acid (e.g., Sc(OTf)₃) | Functionalized dihydrocarbazoles |

| Friedel–Crafts/Annulation | Indoles, Diazoacetoacetate enones | Rh(II)/Sc(III) dual catalyst | Chiral dihydrocarbazoles |

| Domino Reaction | 3-Nitroindoles, Alkylidene azlactones | Base (e.g., DBU) | Hydroxy-substituted analogs |

| Intramolecular Cyclization | N-protected 2-amido biphenyls | Cu(OTf)₂ | Fused carbazole systems |

Regioselective Functionalization Studies

Regioselectivity, the control of where a reaction occurs on a molecule, is critical for the efficient synthesis of specific isomers of substituted dihydrocarbazoles. khanacademy.org The development of regioselective reactions allows for the precise placement of functional groups, which is essential for structure-activity relationship studies.

Palladium-catalyzed reactions have been employed for the chemo- and regioselective synthesis of iodo-substituted carbazoles, which can serve as versatile intermediates for further functionalization via cross-coupling reactions. nih.gov Similarly, transition metal-catalyzed C-H activation and functionalization have emerged as powerful tools for modifying the carbazole skeleton with high regioselectivity. chim.it For instance, iridium(III)-catalyzed pyrimidine-directed insertion of carbazole C1-H bonds with diazo compounds affords C1-functionalized products. chim.it Scholl reactions of substrates containing two carbazole units have shown that oxidative coupling occurs regioselectively, with new C-C bonds forming at the C3 and C4 positions in N-alkyl carbazoles. nih.gov While these examples often pertain to the fully aromatic carbazole, the underlying principles of directing group assistance and catalyst control are applicable to achieving regioselectivity in the functionalization of 4,9-dihydro-1H-carbazole.

| Reaction Type | Catalyst/Directing Group | Regioselective Outcome |

| C-H Alkylation | [RhCp*Cl₂]₂ | C1-alkylation |

| C-H Arylation | Pd(OAc)₂ | C1, C2, C3, or C4 arylation depending on directing group |

| Scholl Reaction | Oxidizing Agent (e.g., FeCl₃) | C3/C4 coupling in N-alkyl carbazoles |

| 1,3-Dipolar Cycloaddition | Bromocarbazole-1,4-diones | Regiocontrol influenced by bromine position |

Theoretical and Computational Studies of 1h Carbazole, 4,9 Dihydro

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of carbazole (B46965) derivatives. jnsam.comtandfonline.com These calculations provide a fundamental understanding of molecular orbitals, energy levels, and electronic transitions, which are crucial for predicting reactivity and photophysical properties.

Studies on carbazole-based systems reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding their electronic behavior. For the parent carbazole, the HOMO has a significant contribution from the nitrogen atom, while the HOMO-1 orbital has almost no contribution from nitrogen. nih.gov The LUMO, conversely, is distributed over the carbon backbone, particularly at the 2 and 7 positions. nih.gov

In derivatives of 1H-Carbazole, 4,9-dihydro-, substitutions on the carbazole core can significantly alter the electronic structure. DFT calculations at levels like B3LYP/6-311++G(d,p) are used to compute various quantum chemical descriptors. jnsam.comnih.gov These descriptors help in examining the chemical reactivity and stability of the designed molecules. jnsam.com For instance, a smaller energy gap (Eg) between the HOMO and LUMO generally indicates greater chemical reactivity. jnsam.com

The electronic absorption spectra of carbazole derivatives can be accurately predicted using Time-Dependent DFT (TD-DFT) calculations. nih.gov These computations help in understanding the nature of electronic excitations. For many carbazole derivatives, the lowest energy electronic transitions are typically π-π* transitions, which are responsible for their characteristic UV-Vis absorption bands. The distribution of HOMO and LUMO orbitals dictates the charge transfer characteristics of these excitations.

Table Details

This table summarizes key electronic properties calculated for carbazole systems using Density Functional Theory (DFT). The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are presented, along with the resulting energy gap (Eg). Data is adapted from quantum chemical studies on carbazole monomers and dimers. nih.gov

Mechanistic Probes of Reaction Pathways for 1H-Carbazole, 4,9-dihydro- Formation and Transformation

The formation of the 1H-Carbazole, 4,9-dihydro- (tetrahydrocarbazole) core is a fundamental process in organic synthesis, often serving as a precursor to fully aromatized carbazoles or more complex alkaloids. A classic and widely used method for its formation is the Fischer indole (B1671886) synthesis, which involves the reaction of a phenylhydrazine (B124118) with a cyclohexanone (B45756) derivative under acidic conditions.

Computational studies can probe the mechanism of such reactions, detailing the energies of intermediates and transition states. The transformation of tetrahydrocarbazoles into other derivatives is also a subject of synthetic interest. For instance, acylation reactions can be used to introduce substituents. The reaction of 1,2,3,4-tetrahydrocarbazole (B147488) with reagents like acetyl chloride or succinoyl chloride leads to N-acylated or more complex cyclized products. mdpi.com The reaction with phenylacetyl chloride can lead to disubstitution on both the nitrogen and the C1 position. mdpi.com

More advanced synthetic routes to substituted carbazole derivatives, which may proceed via a tetrahydrocarbazole intermediate, have been developed. One such method involves a domino vinylogous conjugate addition/cyclization/elimination/aromatization sequence starting from 3-nitroindoles and alkylidene azlactones. nih.gov This transition-metal-free approach provides access to valuable 4-hydroxycarbazole (B19958) derivatives. nih.gov Computational modeling of these complex reaction cascades can help rationalize product distributions and optimize reaction conditions by identifying the most energetically favorable pathways.

Conformational Analysis of 1H-Carbazole, 4,9-dihydro-

The three-dimensional structure of 1H-Carbazole, 4,9-dihydro- is characterized by a planar pyrrole (B145914) ring fused to a non-planar, partially saturated six-membered ring. X-ray crystallography provides definitive experimental data on its solid-state conformation.

A single-crystal X-ray study of 2,3,4,9-Tetrahydro-1H-carbazole (C12H13N) revealed that the cyclohexene (B86901) ring is disordered over two sites. researchgate.netresearchgate.net Both the major and minor components of this disorder adopt a half-chair conformation. researchgate.netresearchgate.net This non-planar conformation of the saturated ring is a key structural feature. The dihedral angle between the indole ring system (C1–C6) and the fused benzene (B151609) moiety (N1/C5—C8) is very small, at 0.6 (1)°, indicating the planarity of the core carbazole fragment. researchgate.net The crystal structure is stabilized by intermolecular N—H···π and C—H···π interactions. researchgate.netresearchgate.net

Computational methods, such as DFT geometry optimizations, complement experimental data by providing insights into the molecule's preferred conformation in the gas phase or in solution. jnsam.com These calculations can determine bond lengths, bond angles, and torsional angles with high accuracy. For example, in related carbazole systems, DFT calculations have shown that bond angles within the five-membered ring are around 109.5°, while those in the six-membered aromatic rings are closer to 120-121°, reflecting their different hybridization and strain. jnsam.com Such analyses are crucial for understanding how the molecule's shape influences its packing in crystals and its interactions with other molecules.

Table Details

This table presents key parameters from the single-crystal X-ray diffraction study of 2,3,4,9-Tetrahydro-1H-carbazole. The data defines the unit cell dimensions and crystallographic system. researchgate.net

Computational Design Principles for Novel 1H-Carbazole, 4,9-dihydro- Derivatives

Computational chemistry is instrumental in the rational design of novel 1H-Carbazole, 4,9-dihydro- derivatives with specific biological or material properties. By simulating molecular properties and interactions, researchers can prioritize synthetic targets, reducing the time and expense of trial-and-error laboratory work.

One major application is in drug design. For example, new series of 1,2,3,4-tetrahydro-9H-carbazole derivatives have been designed and synthesized as potent and selective inhibitors of butyrylcholinesterase (BChE), a therapeutic target for Alzheimer's disease. nih.gov Computational tools like molecular docking are used to predict how these designed molecules will bind to the active site of the target enzyme. nih.gov These in silico studies can guide the modification of the parent structure to enhance binding affinity and selectivity. nih.gov

In the field of materials science, DFT calculations are used to design carbazole-based dyes for applications such as dye-sensitized solar cells (DSSCs). jnsam.com By computationally modeling the structural, electronic, and optical properties of various derivatives, researchers can identify candidates with optimal characteristics for efficient light harvesting and charge transfer. jnsam.com The design principles involve tuning the HOMO/LUMO energy levels to match the requirements of the semiconductor and electrolyte components of the solar cell.

The design process often involves:

Scaffold Selection: Starting with the core 1H-Carbazole, 4,9-dihydro- structure.

In Silico Modification: Introducing various functional groups at different positions on the scaffold computationally.

Property Calculation: Using quantum chemical methods to calculate key properties like electronic structure, stability, and absorption spectra. jnsam.com

Interaction Modeling: Employing molecular docking to predict binding modes and affinities for biological targets. tandfonline.comnih.gov

Prioritization: Selecting the most promising candidates for laboratory synthesis and experimental validation based on the computational results. nih.govnih.gov

This synergy between computational design and experimental synthesis accelerates the discovery of new molecules with desired functions, from potent pharmaceuticals to high-performance materials. researchgate.net

Applications of 1h Carbazole, 4,9 Dihydro and Its Derivatives in Advanced Materials Research

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The carbazole (B46965) framework is a fundamental building block in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net Its derivatives have been successfully employed in various roles within the OLED architecture, including as emitters, host materials, and charge-transporting layers. researchgate.netrsc.org The inherent properties of carbazoles, such as high photoluminescence quantum yields and tunable frontier orbital energies, have enabled the development of highly efficient OLEDs with a wide range of emission colors. rsc.org

Carbazole derivatives are extensively utilized in the development of both emitter and host materials for the emissive layer of OLEDs. rsc.orgnih.gov As emitters, particularly for deep-blue light, their rigid structure and high triplet energy levels are advantageous. rsc.org Fused-ring carbazole derivatives, with their extended π-electron systems, have shown exceptional performance as luminescent emitters. rsc.org

A study systematically investigated the effect of different substituents on 9-phenylcarbazole-based host materials for blue PhOLEDs. rsc.org While all tested host materials possessed a high triplet energy capable of confining the excitons of the iridium-based emitter, their device performances varied significantly. This highlights the critical role of substituent effects on host-host aggregation and charge carrier balance within the device. rsc.org

| Host Material | Substituent | Max. External Quantum Efficiency (ηext,max) | Power Efficiency (at 100 cd m⁻²) | Driving Voltage (at 100 cd m⁻²) |

| CCz | Triphenylmethane | 9.5% | - | - |

| SiCz | Triphenylsilane | 21% | - | - |

| PO9 | Diphenylphosphine oxide | - | 21.7 lm W⁻¹ | 3.40 V |

| Table based on data from a study on carbazole-based host materials for blue OLEDs. rsc.org |

The photoluminescence (PL) and electroluminescence (EL) properties of carbazole derivatives are central to their application in OLEDs. These properties are highly tunable through chemical modification. For example, stable carbazole derivatives with peripheral diarylamines at the 3- and 6-positions exhibit emission wavelengths ranging from green to blue, depending on the substituent at the 9-position. nih.govacs.org

In one study, a novel blue emitter, CZ-DPS-DMAC, which incorporates carbazole, acridine, and diphenyl sulfone units, was synthesized. researchgate.net This compound demonstrated excellent thermal stability and a high photoluminescence quantum yield of 54% in its powder form. Non-doped and doped OLEDs fabricated with this emitter displayed blue electroluminescence with high efficiency. The non-doped device achieved a maximum current efficiency of 25.42 cd A⁻¹ and a maximum external quantum efficiency (EQE) of 12.00%. researchgate.net

Another research effort focused on a dicarbazole–triazine compound, which exhibited a small energy gap between its singlet and triplet states, enabling thermally activated delayed fluorescence (TADF). rsc.org An OLED using this compound as the emitter achieved a maximum EQE of 6%. rsc.org The ability to harness triplet excitons through processes like TADF is a key strategy for enhancing the electroluminescence efficiency of OLEDs. frontiersin.org

The inherent electron-donating nature and excellent hole-transporting capabilities of triphenylamine (B166846) and carbazole moieties make them prime candidates for hole-transporting materials (HTMs) in OLEDs. elsevierpure.comresearchgate.net The incorporation of the rigid and stable carbazole unit can significantly improve the thermal stability of triphenylamine-based HTMs. researchgate.net

A series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives have been synthesized. elsevierpure.commdpi.com These materials demonstrated good thermal stability with high glass transition temperatures (148–165 °C). elsevierpure.commdpi.com When incorporated into OLEDs, these HTMs led to significantly enhanced current, power, and external quantum efficiencies compared to a reference device. elsevierpure.commdpi.com For example, a device utilizing one of these novel HTMs exhibited a power efficiency of 29.3 lm/W and a current efficiency of 39.2 cd/A. mdpi.com

Another study reported a branched carbazole derivative, 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB), as a high-performance HTM. cityu.edu.hkresearchgate.net This material showed a high glass transition temperature of 130 °C and performance comparable to the standard HTM NPB, with a maximum luminance of approximately 10,000 cd m⁻² and a current efficiency of 3.27 cd A⁻¹. cityu.edu.hkresearchgate.net The high thermal stability of carbazole-based HTMs is crucial for the operational longevity of OLED devices, as it prevents morphological changes in the organic layers caused by Joule heating. researchgate.net

| Hole Transporting Material | Glass Transition Temperature (Tg) | Turn-on Voltage | Current Efficiency | Power Efficiency |

| HTM 3a | - | 3.3 V | 1.8 cd/A | 1.2 lm/W |

| HTM 3b | 165 °C | 3.2 V | 30.5 cd/A | 23.3 lm/W |

| HTM 3c | 148 °C | 3.1 V | 39.2 cd/A | 29.3 lm/W |

| Table based on data from a study on novel hole transporting materials for OLEDs. mdpi.com |

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons, enabling internal quantum efficiencies of up to 100% in OLEDs. frontiersin.org Carbazole derivatives are frequently used as the electron-donating component in TADF emitters due to their favorable electronic properties. frontiersin.orgnih.gov A key requirement for efficient TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). frontiersin.org

The steric hindrance between the carbazole donor and the electron acceptor unit plays a crucial role in achieving a small ΔEST. frontiersin.orgrsc.org In one study, two carbazole-based TADF emitters were compared: one with a single, free-rotating carbazole group and another with two mutually restricted carbazole groups. rsc.org The latter compound, with greater steric hindrance, exhibited a significantly smaller ΔEST (0.03 eV vs. 0.10 eV) and resulted in a device with a much higher external quantum efficiency (20.1% vs. 14.4%). rsc.org

Replacing carbazole with its derivative, 1,3,6,8-tetramethyl-carbazole (tMCz), has been shown to be an effective strategy for enhancing steric hindrance. frontiersin.org A TADF emitter incorporating tMCz exhibited a high EQE of 26.0% in an OLED, a significant improvement over a similar compound with a standard carbazole unit, which was non-TADF. frontiersin.org The design of TADF emitters often involves pairing electron-donating units like carbazole or phenoxazine (B87303) with electron-deficient nitrogen heterocycles such as triazines or pyrimidines. nih.gov

| TADF Emitter | ΔEST (eV) | Max. External Quantum Efficiency (EQE) | Power Efficiency (PE) | Current Efficiency (CE) |

| CZ-TTR | 0.10 | 14.4% | 32.9 lm W⁻¹ | 32.5 cd A⁻¹ |

| DCZ-TTR | 0.03 | 20.1% | 58.5 lm W⁻¹ | 59.6 cd A⁻¹ |

| Table based on data from a comparative study of carbazole-based TADF emitters. rsc.org |

Organic Field-Effect Transistors (OFETs)

Carbazole derivatives have also been investigated for their potential in organic field-effect transistors (OFETs). researchgate.net Their good charge carrier mobility and stability make them suitable for use as the active semiconductor layer in these devices. researchgate.net

The synthesis and characterization of new indolo[3,2-b]carbazole-based materials for FET applications have been reported. rsc.org By strategically placing alkyl chains at the ends of the molecule rather than on the nitrogen atoms of the carbazole backbone, a high hole mobility of 0.22 cm²V⁻¹s⁻¹ with an on/off ratio of approximately 10⁵ was achieved. rsc.org This performance is among the best reported for materials containing a secondary amine on the backbone. rsc.org

In another study, three generations of p-type dendrimer semiconductors with spirobifluorene cores and carbazole branching units were synthesized and tested in OFETs. uq.edu.au The first-generation dendrimer exhibited the highest average mobility of (6.6 ± 0.2) × 10⁻⁵ cm²/V s and an ON/OFF ratio of 3.0 × 10⁴. uq.edu.au Interestingly, even as the size of the dendrimer increased in higher generations, the hole mobility remained relatively constant, which was attributed to the distribution of the highest occupied molecular orbital (HOMO) over both the core and carbazole units, allowing for efficient intra- and intermolecular charge transfer. uq.edu.au

| OFET Material | Hole Mobility (cm²/V s) | ON/OFF Ratio |

| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | 0.22 | ~10⁵ |

| SBF-(G1)₂ Dendrimer | (6.6 ± 0.2) × 10⁻⁵ | 3.0 × 10⁴ |

| SBF-(G3)₂ Dendrimer | (4.7 ± 0.6) × 10⁻⁵ | 2.7 × 10³ |

| Table based on data from studies on carbazole derivatives in OFETs. rsc.orguq.edu.au |

Photovoltaic Devices and Solar Cells

The favorable properties of carbazole derivatives, including their thermal stability, high hole-transport capability, and electron-rich nature, make them highly suitable for applications in photovoltaic devices and solar cells. nih.govresearchgate.net They have been successfully employed as both sensitizers in dye-sensitized solar cells (DSSCs) and as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). nih.govrsc.org

In DSSCs, carbazole-based dyes with a donor-π-acceptor (D-π-A) architecture have shown promising performance. nih.gov A novel donor building block, 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole, was used to synthesize new organic sensitizers. researchgate.net A DSSC fabricated with a sensitizer (B1316253) containing this donor, a thiophene (B33073) π-spacer, and a cyanoacrylate acceptor achieved a power conversion efficiency (PCE) of 5.86%. researchgate.net

For perovskite solar cells, carbazole-based HTMs offer a potentially low-cost and efficient alternative to the commonly used but expensive spiro-OMeTAD. nih.govftmc.lt A study on branched methoxydiphenylamine-substituted carbazole derivatives found that a material with two substituted carbazole chromophores linked by an aliphatic chain achieved a PCE of around 20%, comparable to devices using spiro-OMeTAD, and also demonstrated enhanced device stability. acs.org The hole mobility of this new HTM was found to be 3.1 × 10⁻⁵ cm² V⁻¹ s⁻¹, which is on par with that of spiro-OMeTAD. acs.org

The synthesis of inexpensive carbazole-based materials as HTMs for PSCs is an active area of research. ftmc.lt Several new carbazole derivatives have been synthesized and shown to have high thermal stability (decomposition temperatures > 400 °C) and suitable ionization potentials (around 5 eV) for use as HTMs in solar cells. ftmc.lt

| Solar Cell Type | Carbazole Derivative Application | Key Performance Metric |

| DSSC | Organic Sensitizer | Power Conversion Efficiency (PCE) = 5.86% |

| Perovskite Solar Cell | Hole Transporting Material (2Cz-OMeDPA) | PCE ≈ 20% |

| Perovskite Solar Cell | Hole Transporting Material (V1323) | Charge Carrier Mobility = 3.7 × 10⁻⁶ cm²/V·s |

| Table based on data from studies on carbazole derivatives in photovoltaic devices. researchgate.netftmc.ltacs.org |

Conducting Polymers and Organic Semiconductors Based on Carbazole Scaffolds

The carbazole moiety is a cornerstone in the design of conducting polymers and organic semiconductors due to its excellent hole-transporting capabilities, high thermal stability, and tunable electronic structure. nih.gov While direct research on polymers exclusively derived from 1H-Carbazole, 4,9-dihydro- is limited, the extensive studies on other carbazole derivatives provide a strong indication of their potential. The partial saturation in the 4,9-dihydro- form may influence the polymer's solubility and morphology, potentially offering advantages in processability.

Carbazole-based polymers are synthesized through various methods, including chemical and electrochemical polymerization. mdpi.com These polymers, often referred to as polycarbazoles, exhibit good electrical conductivity upon doping and have been utilized in a range of electronic applications. For instance, copolymers of indole (B1671886) and carbazole have been synthesized and their electrochemical properties investigated, demonstrating their potential for applications requiring materials with low oxidation potentials and tunable band gaps. nih.gov

In the field of organic electronics, carbazole derivatives are integral to the development of Organic Light-Emitting Diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. mdpi.commdpi.com Their function often revolves around their capacity to efficiently transport positive charge carriers (holes). Novel hole-transporting materials (HTMs) based on carbazole derivatives are continuously being developed to enhance the efficiency and stability of these devices. mdpi.comrsc.orgrsc.org For example, carbazole-based molecules with cross-linkable vinyl groups have been synthesized for use as HTMs in perovskite solar cells, leading to high photovoltaic conversion efficiencies. rsc.org

The performance of these materials is intrinsically linked to their molecular structure. The introduction of different functional groups onto the carbazole core allows for the fine-tuning of their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in electronic devices.

Table 1: Properties of Selected Carbazole-Based Copolymers for Organic Electronics

| Copolymer | Oxidation Potential (V) | Optical Band Gap (Eg) (eV) | Conductivity (S/cm) | Application Highlight |

|---|---|---|---|---|

| P[4In-3Cz] | 0.85 | 2.80 | 1.1 x 10-4 | High specific capacitance |

| P[5In-3Cz] | 0.90 | 2.90 | 2.5 x 10-5 | Low oxidation potential |

| P[6In-3Cz] | 0.88 | 2.85 | 5.0 x 10-4 | High conductivity |

| P[7In-3Cz] | 0.92 | 2.95 | 8.0 x 10-6 | - |

Data compiled from studies on indole-carbazole copolymers. nih.gov

Microporous Organic Polymers (MOPs) and Porous Materials for Gas Capture

Microporous organic polymers (MOPs) are a class of materials characterized by their high surface area, tunable porosity, and chemical stability, making them promising candidates for applications in gas storage and separation. nih.govbeilstein-journals.org Carbazole and its derivatives have emerged as valuable building blocks for the synthesis of MOPs due to their rigid and planar structure, which facilitates the formation of porous networks. bohrium.com These carbazole-based MOPs have shown significant potential for the capture of greenhouse gases like carbon dioxide (CO₂). nih.govrsc.org

The synthesis of these porous polymers can be achieved through various strategies, including Friedel-Crafts alkylation and oxidative coupling reactions. beilstein-journals.orgbohrium.com The resulting materials often exhibit high Brunauer-Emmett-Teller (BET) surface areas and possess micropores of a suitable size for gas adsorption. The incorporation of functional groups, such as hydroxyl groups, into the polymer framework can further enhance the affinity for CO₂ through increased isosteric heat of adsorption. beilstein-journals.org

For instance, hyper-cross-linked ultra-microporous organic polymers functionalized with hydroxyl groups have demonstrated efficient and selective CO₂ uptake at room temperature. beilstein-journals.org Similarly, porous organic polymers bifunctionalized with carbazole and triazine groups have exhibited excellent CO₂ uptake and good selectivity over nitrogen. rsc.org The performance of these materials is directly related to their physical properties, such as surface area and pore volume, as well as the chemical nature of the polymer backbone.

Table 2: Gas Adsorption Properties of Selected Carbazole-Based Microporous Organic Polymers

| Polymer Name | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g at 273 K, 1 bar) | Isosteric Heat of Adsorption (Qst) (kJ/mol) | Synthesis Method |

|---|---|---|---|---|

| HCP-91 | 1050 | 3.2 | 28.5 | Friedel–Crafts alkylation |

| HCP-94 | 850 | 2.8 | 30.2 | Friedel–Crafts alkylation |

| Carbazole-Triazine POP | 685 | 4.09 | - | Friedel–Crafts reaction |

Data from studies on hydroxy-functionalized and triazine-functionalized carbazole-based polymers. beilstein-journals.orgrsc.org

Sensors and Chemo-sensors Development

The inherent fluorescence and electrochemical activity of the carbazole scaffold make it an excellent platform for the development of sensors and chemosensors for the detection of various analytes, including metal ions and anions. nih.govclockss.org The design of carbazole-based sensors often involves the incorporation of specific recognition sites that can interact with the target analyte, leading to a measurable change in the sensor's optical or electrochemical properties.

Fluorescence-based sensors utilizing carbazole derivatives have been developed for the detection of a range of species. For example, hydroxycarbazole derivatives have been shown to be effective fluorescent sensors for halide anions, where the interaction occurs through hydrogen bonding. nih.govnih.gov The sensitivity and selectivity of these sensors can be tuned by modifying the structure of the carbazole derivative.

In addition to optical sensors, carbazole-based materials have also been employed in the fabrication of electrochemical sensors. Polycarbazole films can be electrochemically deposited on electrode surfaces and utilized for the detection of biologically relevant molecules. For instance, poly(9H-carbazole) has been investigated as an organic semiconductor for both enzymatic and non-enzymatic glucose sensors. researchgate.net The development of carbazole-based macrocycles has also been explored for the creation of ion-selective electrodes for anion sensing. beilstein-journals.org

The versatility of the carbazole framework allows for the design of sensors with diverse detection mechanisms, including "on-off-on" fluorescence responses and colorimetric changes. epa.gov The ability to functionalize the carbazole ring at different positions provides a powerful tool for creating highly selective and sensitive chemosensors for a wide range of applications in environmental monitoring, medical diagnostics, and industrial process control.

Table 3: Examples of Analytes Detected by Carbazole-Based Sensors

| Sensor Type | Carbazole Derivative | Target Analyte | Detection Principle |

|---|---|---|---|

| Fluorescent | 1-hydroxycarbazole | Fluoride and Chloride anions | Fluorescence enhancement |

| Electrochemical | Poly(9H-carbazole) | Glucose | Electrocatalytic oxidation |

| Ion-Selective Electrode | Biscarbazolylurea macrocycle | Anions | Potentiometric response |

| Fluorescent | Chiral carbazole derivative | Fe³⁺ and Tryptophan/Histidine | "On-off-on" fluorescence |

Information compiled from various studies on carbazole-based sensors. nih.govresearchgate.netbeilstein-journals.orgepa.gov

Insights into the Biological Activity of Carbazole Systems Relevant to 1h Carbazole, 4,9 Dihydro

Natural Product Discovery and Structural Elucidation Featuring the 1H-Carbazole, 4,9-dihydro- Unit

The exploration of natural sources has led to the discovery of numerous carbazole (B46965) alkaloids with diverse and complex structures. Many of these compounds possess the 1H-Carbazole, 4,9-dihydro- core, highlighting its significance in the realm of natural product chemistry.

Dihydrotubingensins A and B are examples of natural products that incorporate the 1H-Carbazole, 4,9-dihydro- scaffold. The structural elucidation of these compounds has been crucial in understanding the chemical diversity and biological potential of this class of alkaloids.

| Compound Name | Source | Reference |

|---|---|---|

| Dihydrotubingensin A | Not specified in provided text | acs.org |

| Dihydrotubingensin B | Not specified in provided text | acs.org |

Carbazole alkaloids are predominantly isolated from higher plants, particularly from the family Rutaceae (genera Murraya, Clausena, Glycosmis, Micromelum, and Zanthoxylum), as well as from fungi and certain bacteria. nih.govmdpi.com The isolation process typically involves extraction from the source material followed by various chromatographic techniques to separate and purify the individual compounds. nih.govphytojournal.com Over 230 carbazole alkaloids have been isolated and structurally elucidated from various natural sources. researchgate.net

For instance, three major carbazole alkaloids—mahanine, mahanimbicine, and mahanimbine—were isolated from the leaves of Murraya koenigii. nih.gov Similarly, two new carbazole alkaloids, clauolenzole A and B, were isolated from Clausena anisum-olens. nih.gov Bacterial sources, especially Actinomycetes, are also a rich source of carbazole alkaloids with unique structural features. nih.gov

| Alkaloid Name | Source Organism | Reference |

|---|---|---|

| Mahanine | Murraya koenigii | nih.gov |

| Mahanimbicine | Murraya koenigii | nih.gov |

| Mahanimbine | Murraya koenigii | nih.govcabidigitallibrary.org |

| Clauolenzole A | Clausena anisum-olens | nih.gov |

| Clauolenzole B | Clausena anisum-olens | nih.gov |

| Koenimbine | Murraya koenigii | cabidigitallibrary.org |

| Koenidine | Murraya koenigii | cabidigitallibrary.org |

Biosynthetic Pathways of Carbazole Alkaloids

The intricate structures of carbazole alkaloids are assembled in nature through complex biosynthetic pathways. Understanding these pathways is essential for harnessing the synthetic potential of these compounds and for developing methods for their biotechnological production.

The biosynthesis of the carbazole skeleton is primarily derived from the amino acid tryptophan. nih.govnih.gov Tracer experiments have shown that the indole (B1671886) moiety of the carbazole skeleton originates from tryptophan. nih.gov The remainder of the carbazole framework is typically derived from other precursors, such as pyruvate (B1213749) and acetate. nih.gov

The formation of the tricyclic carbazole skeleton is a key step in the biosynthesis of these alkaloids and is catalyzed by a series of enzymes. nih.gov In bacteria, the assembly of the carbazole ring involves several key enzymes, including a thiamine-dependent enzyme and a ketosynthase-like enzyme. nih.govmdpi.com

For example, in the biosynthesis of neocarazostatin A, the enzymes NzsH, NzsJ, and NzsI are involved in the formation of the A ring of the carbazole. acs.orgmdpi.com NzsH, a ThDP-dependent enzyme, catalyzes the condensation of indole-3-pyruvate and pyruvate. nih.govmdpi.com NzsJ, a FabH-like 3-ketoacyl-ACP synthase, and NzsI, an aromatase/cyclase, are also crucial for the assembly of the carbazole skeleton. mdpi.com Another key enzyme, StaP, a member of the cytochrome P450 family, catalyzes the formation of the indolocarbazole core through intramolecular aryl-aryl coupling. nih.gov